3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
Description
3-Chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a heterocyclic compound featuring a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. The hydrazine moiety at position 2 is conjugated with a thiophen-2-ylmethylidene group, forming an (E)-configured Schiff base.
Properties
IUPAC Name |
3-chloro-N-[(E)-thiophen-2-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3S/c12-9-4-7(11(13,14)15)5-16-10(9)18-17-6-8-2-1-3-19-8/h1-6H,(H,16,18)/b17-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMLFEXRQCTTFX-UBKPWBPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine typically involves the condensation of 3-chloro-2-hydrazinyl-5-(trifluoromethyl)pyridine with thiophene-2-carbaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding hydrazine derivative.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex heterocyclic compounds. Its reactivity allows for various transformations, including oxidation, reduction, and substitution reactions.
- Synthetic Methodology Development : Researchers utilize this compound to develop new synthetic methodologies that can lead to novel materials with tailored properties.
Biology
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties. The hydrazone linkage is believed to enhance biological activity by interacting with microbial targets .
- Anticancer Potential : Due to its structural features, this compound is being investigated for its potential as an anticancer agent. Its mechanism may involve inhibition of specific enzymes or receptors involved in cancer cell proliferation.
Medicine
- Therapeutic Properties : Research has explored the anti-inflammatory and antiviral activities of this compound. Its unique structure may allow it to modulate biological pathways effectively.
- Drug Design : The compound's ability to interact with biological macromolecules positions it as a candidate for drug design, particularly in developing treatments for infectious diseases and cancer .
Materials Science
- Organic Semiconductors : The trifluoromethyl group enhances the electronic properties of the compound, making it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
- Advanced Materials Development : The compound's unique structure allows for its use in creating novel materials with specific optical and electronic characteristics.
Case Studies and Experimental Findings
Several studies have documented the synthesis and application of derivatives of 3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine:
-
Antifungal Activity Study : A series of thiophene-linked hydrazone derivatives were evaluated for antifungal activity against various strains. Compounds exhibited EC50 values significantly lower than standard antifungal agents, indicating their potential as effective fungicides .
Compound EC50 (µg/mL) Comparison Compound A 6.04 Better than drazoxolon (19.46 µg/mL) Compound B 7.65 Comparable efficacy - Mechanistic Studies : Investigations into the mechanism of action revealed that the compound interacts with specific targets within microbial cells, leading to growth inhibition through enzyme modulation .
Mechanism of Action
The mechanism of action of 3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The hydrazone linkage and the trifluoromethyl group play crucial roles in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Heterocyclic Modifications
- Thiophene vs. Pyrrole/Furan : Replacing the thiophene ring in the target compound with pyrrole (e.g., SC06 in ) or furan (e.g., ) alters electronic properties. Thiophene’s sulfur atom enhances electron-richness compared to furan’s oxygen or pyrrole’s nitrogen, influencing redox stability and binding affinity .
- Pyridine Substitutions : Compounds like 7e–7j () retain the 3-chloro-5-(trifluoromethyl)pyridine core but replace the hydrazine-thiophene group with benzyloxy or nitrile substituents. These changes reduce conformational flexibility but improve hydrophobicity, impacting bioavailability .
Substituent Effects
- Trifluoromethyl Group : The CF₃ group in the target compound and analogs (e.g., SC06 , 7e–7j ) enhances metabolic stability and membrane permeability via its lipophilic and electron-withdrawing effects.
- Nitro and Halogen Groups : Compounds in and incorporate nitro or additional chloro substituents, which increase electrophilicity and reactivity toward nucleophilic targets, such as enzyme active sites .
Physical and Spectroscopic Properties
Melting Points and Solubility
- The target compound’s melting point is unreported, but analogs in show a wide range (58.8–132.5°C), correlating with substituent polarity. For example, 7e (m.p. 122.1–124.8°C) has a nitro group favoring crystallinity, while 7g (m.p. 58.8–61.2°C) with a methyl group is less polar .
- The trifluoromethyl group generally improves solubility in organic solvents, as seen in SC06 () and 7h () .
Spectroscopic Data
- ¹H NMR : Hydrazine protons in the target compound are expected near δ 8–9 ppm, similar to SC06 (δ 8.2–8.5 ppm) . Thiophene protons resonate at δ 6.5–7.5 ppm, distinct from furan (δ 7.0–7.8 ppm) or pyrrole (δ 6.0–6.8 ppm) .
- FTIR : Stretching vibrations for C=N (hydrazine) appear at ~1600 cm⁻¹, consistent with and .
Biological Activity
3-Chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, supported by relevant case studies and data.
Chemical Structure and Properties
The compound's molecular formula is , indicating the presence of chlorine, trifluoromethyl, and thiophene groups, which are known to influence biological activity. The structure includes a pyridine ring substituted with a hydrazone functional group, which is often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Weight | 280.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 338795-24-7 |
Synthesis
The synthesis of this compound typically involves the condensation of thiophene derivatives with hydrazine and appropriate pyridine derivatives. The reaction conditions often include organic solvents and controlled temperatures to optimize yield and purity.
Antimicrobial Activity
Research has indicated that compounds containing thiophene and hydrazone moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that similar hydrazone derivatives showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell walls or interference with metabolic pathways.
Anticancer Potential
The antiproliferative effects of hydrazone derivatives have been documented in several studies. For example, a related compound demonstrated cytotoxicity against human cancer cell lines, suggesting that the presence of the trifluoromethyl group enhances activity by improving lipophilicity and membrane permeability .
Inhibition of Enzymatic Activity
Some studies have explored the inhibitory effects of similar compounds on key enzymes involved in cancer metabolism. For instance, docking studies revealed that certain derivatives bind effectively to targets such as DprE1, an enzyme crucial for mycobacterial cell wall synthesis . This suggests potential applications in treating resistant strains of bacteria or cancer cells.
Case Studies
- Antimicrobial Evaluation : A recent study evaluated the antimicrobial efficacy of synthesized hydrazone derivatives against Mycobacterium tuberculosis. The results showed promising MIC values for compounds similar to this compound, indicating potential as anti-tubercular agents .
- Cytotoxicity Testing : In vitro assays conducted on human cancer cell lines revealed that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxicity. The structure–activity relationship (SAR) analysis pointed towards the importance of the trifluoromethyl group in enhancing biological activity .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 3-chloro-2-[(E)-2-[(thiophen-2-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine?
- Methodological Answer : The synthesis typically involves a multi-step process:
Hydrazine Formation : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-carbohydrazide with thiophene-2-carbaldehyde under reflux in ethanol to form the hydrazone intermediate.
Cyclization : Optimizing reaction conditions (e.g., using acetic acid as a catalyst at 80°C) to achieve high yields (>75%) .
Purification : Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol to isolate the product.
Key Considerations: Monitor reaction progress via TLC and confirm purity using HPLC (>95%) .
Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the hydrazone (E)-configuration and thiophene ring integration. For example, the imine proton (N=CH) appears as a singlet at δ 8.2–8.5 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H] at m/z 375.05) .
- FT-IR : Stretching vibrations for C=N (1600–1650 cm) and N–H (3200–3300 cm) confirm functional groups .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : The compound’s trifluoromethyl and hydrazone groups enhance bioactivity, making it a candidate for:
- Antimicrobial Studies : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays (typical range: 2–16 µg/mL) .
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) via Ellman’s assay, with IC values compared to donepezil .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate the compound’s reactivity and interactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09W with B3LYP/6-31G(d,p) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gap ≈ 4.1 eV, indicating charge-transfer potential) .
- Molecular Docking : Dock the compound into protein targets (e.g., CYP450 enzymes) using AutoDock Vina. Analyze binding affinities (ΔG ≈ −9.2 kcal/mol) and hydrogen-bond interactions with active-site residues (e.g., Tyr-121) .
Q. What strategies resolve contradictions in spectroscopic data during structural analysis?
- Methodological Answer :
- Tautomerism Issues : If NMR signals deviate from expected patterns (e.g., missing imine proton), consider keto-enol tautomerism. Use --HSQC to confirm hydrazone tautomeric forms .
- Crystallographic Validation : Perform single-crystal X-ray diffraction (SHELXL-2018) to unambiguously assign the (E)-configuration. Compare experimental bond lengths (C=N: ~1.28 Å) with DFT predictions .
Q. How does the compound’s structure-activity relationship (SAR) influence its biological efficacy?
- Methodological Answer :
- Substituent Effects : Replace the thiophene ring with furan or phenyl groups to assess changes in lipophilicity (logP) and bioactivity. For example, thiophene derivatives show 3x higher antifungal activity than furan analogs .
- Trifluoromethyl Role : Compare IC values with non-fluorinated analogs to evaluate metabolic stability. Fluorinated derivatives often exhibit longer half-lives in hepatic microsomal assays .
Q. What advanced techniques are used to study its interaction with biological macromolecules?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k, k) with immobilized receptors (e.g., EGFR).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
- Cryo-EM : Resolve binding conformations in complex with large targets (e.g., ribosomes) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
